![molecular formula C6H8N2O B2590749 N-cyclopropylpyrazolone CAS No. 2137998-09-3](/img/structure/B2590749.png)
N-cyclopropylpyrazolone
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Overview
Description
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, density, reactivity, etc., are studied .Scientific Research Applications
Cyclophosphamide in Immunotherapy
Cyclophosphamide, an alkylating agent used in various treatments, has been explored for its immunomodulatory effects in cancer therapy. Low-dose cyclophosphamide enhances the efficacy of active specific immunotherapy by modulating immune responses, suggesting its potential beyond conventional chemotherapy applications. It augments antitumor immunity by inhibiting suppressor cell function, thereby potentiating the therapeutic effects of cancer vaccines (Bass & Mastrangelo, 1998). This approach highlights the nuanced application of cyclophosphamide in immunotherapy, providing a platform for integrating traditional chemotherapeutic agents into modern cancer treatment paradigms.
Cyclophosphamide-induced Cardiotoxicity Mechanisms
The molecular mechanisms underlying cyclophosphamide-induced cardiotoxicity have been elucidated, with implications for mitigating side effects in therapeutic contexts. The drug's metabolism produces metabolites that contribute to cardiotoxicity through various pathways, including oxidative stress, inflammation, and endothelial dysfunction. Understanding these mechanisms is crucial for developing strategies to minimize cardiotoxic effects in patients undergoing cyclophosphamide therapy. This research not only sheds light on the adverse effects of cyclophosphamide but also contributes to the broader understanding of drug-induced cardiotoxicity in the field of pharmacology (Iqubal et al., 2019).
Mechanism of Action
Target of Action
It’s known that many drugs interact with specific proteins or enzymes within the body to exert their effects
Mode of Action
The interaction of a drug with its target often leads to changes in the function of the target, which can result in therapeutic effects . For N-cyclopropylpyrazolone, further studies are required to elucidate how it interacts with its targets and the resulting changes.
Biochemical Pathways
It’s known that drugs can affect various biochemical pathways, leading to downstream effects . More research is needed to determine the specific pathways affected by N-cyclopropylpyrazolone and their downstream effects.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a drug
Result of Action
It’s known that the action of a drug at the molecular and cellular level can lead to therapeutic effects . More research is needed to describe the specific molecular and cellular effects of N-cyclopropylpyrazolone’s action.
Action Environment
Environmental factors can significantly impact the action of a drug
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclopropyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-6-3-4-8(7-6)5-1-2-5/h3-5H,1-2H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRGNVGMNLADPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2137998-09-3 |
Source
|
Record name | 1-cyclopropyl-1H-pyrazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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